Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate
Description
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate group, a benzylamino-methyl substituent, and a chloromethyl group at the 2-position of the pyrrolidine ring. Its structural complexity makes it a valuable intermediate in pharmaceutical synthesis, particularly for applications requiring chiral scaffolds or functional handles for further derivatization.
Properties
IUPAC Name |
tert-butyl 2-[(benzylamino)methyl]-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQCQYNXNCVHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111217 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-45-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C18H27ClN2O2
- CAS Number : 1415564-45-2
- Molar Mass : 338.87 g/mol
- Storage Conditions : 2-8°C
The biological activity of this compound is likely influenced by its ability to interact with various biological targets due to its unique structure. The presence of the chloromethyl and benzylamino groups may facilitate interactions with enzymes or receptors, potentially leading to modulation of biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of essential metabolic pathways . The specific antimicrobial activity of this compound remains to be fully elucidated but warrants investigation.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds that modulate neurotransmitter levels or protect against oxidative stress in neuronal cells are particularly valuable in treating neurodegenerative diseases .
Case Studies and Research Findings
A review of literature reveals several studies focusing on related compounds that may provide insight into the biological activity of this compound:
- Antimicrobial Assessment : A study demonstrated that pyrrolidine derivatives showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . Future studies should include this compound for comparative analysis.
- Antioxidant Evaluation : In a comparative study, several pyrrolidine-based compounds were tested for their ability to scavenge free radicals. The results indicated a strong correlation between structural features and antioxidant capacity, suggesting that modifications could enhance these properties for this compound .
- Neuroprotective Studies : Research into related compounds has shown promise in protecting neuronal cells from oxidative stress-induced damage. Investigations into the effects of this compound on neuronal cell lines could yield valuable data regarding its potential therapeutic applications in neuroprotection .
Data Table Summary
| Property | Value |
|---|---|
| Molecular Formula | C18H27ClN2O2 |
| CAS Number | 1415564-45-2 |
| Molar Mass | 338.87 g/mol |
| Storage Conditions | 2-8°C |
| Potential Activities | Antimicrobial, Antioxidant, Neuroprotective |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features suggest that it may act as a precursor for the synthesis of bioactive compounds, particularly those targeting neurological disorders and cancer therapies.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential role in developing new anticancer agents.
- Neuroprotective Effects : Research has shown that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases, indicating that this compound might possess similar properties.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its chloromethyl group is particularly useful for introducing new functional groups into organic molecules through nucleophilic substitution reactions.
Applications in Synthesis
- Functionalization of Aromatic Compounds : The chloromethyl moiety can be replaced with various nucleophiles, allowing for the synthesis of complex aromatic compounds.
- Synthesis of Pyrrolidine Derivatives : The pyrrolidine ring structure can be modified to create a variety of derivatives that have applications in drug discovery and development.
Pharmacological Research
The pharmacological potential of this compound is being explored with respect to its activity on various biological targets.
Potential Pharmacological Activities
- Receptor Modulation : Initial studies suggest that this compound may interact with neurotransmitter receptors, which could lead to developments in treatments for psychiatric disorders.
- Enzyme Inhibition : Research indicates potential inhibitory effects on specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic diseases.
Summary Table of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds | Anticancer agents, neuroprotective compounds |
| Organic Synthesis | Building block for functional group introduction | Synthesis of aromatic compounds |
| Pharmacological Research | Potential activity on biological targets | Receptor modulation, enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate and related pyrrolidine/piperidine derivatives.
Table 1: Structural and Functional Comparison
Key Research Findings and Differences
Functional Group Reactivity: The target compound’s chloromethyl group offers a reactive site for nucleophilic substitution (e.g., with amines or thiols), while the benzylamino group provides a secondary amine for condensation or reductive amination. This dual functionality is distinct from Analog 1 (iodo-methoxy-pyridine), which is tailored for cross-coupling chemistry . Analog 2’s hydroxymethyl group is less reactive than chloromethyl, but it serves as a precursor for oxidation to aldehydes or coupling via Mitsunobu reactions .
Stereochemical Considerations: The target compound’s pyrrolidine ring likely adopts a puckered conformation due to steric hindrance from the chloromethyl and benzylamino groups. In contrast, Analog 3’s sulfinyl group introduces axial chirality, which is critical for enantioselective catalysis .
Synthetic Utility: Analog 1’s iodo-methoxy-pyridine moiety is optimized for palladium-mediated coupling, making it more suitable for constructing polycyclic frameworks. The target compound, however, is better suited for modular derivatization via stepwise functionalization . Analog 3’s sulfinyl group enhances electrophilicity at the adjacent carbon, enabling efficient SN2 reactions, a feature less pronounced in the chloromethyl group of the target compound due to steric shielding .
Biological Relevance: While the target compound lacks direct biological data, Analog 2 has been used in synthesizing protease inhibitors, suggesting that the benzylamino-methyl group in the target could be leveraged for targeting enzyme active sites .
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare this compound, and how is reaction progress monitored?
- Methodology : The synthesis typically involves multi-step reactions, such as:
Chloromethylation : Introducing the chloromethyl group via alkylation of a pyrrolidine precursor using chloromethylating agents (e.g., ClCH₂OCH₃).
Benzylamino functionalization : Reductive amination or nucleophilic substitution with benzylamine derivatives.
- Monitoring : Thin-layer chromatography (TLC, Rf analysis) and HPLC are used to track reaction progression. Post-synthesis, purification via silica gel column chromatography with ethanol/chloroform (1:10) yields >90% purity .
Q. Which spectroscopic techniques are essential for structural confirmation, and what key features are observed?
- 1H NMR :
- tert-butyl protons: δ ~1.4 ppm (singlet, 9H).
- Benzyl aromatic protons: δ ~7.3 ppm (multiplet, 5H).
- Pyrrolidine backbone protons: δ ~2.5–3.5 ppm (multiplet, 4H).
- 13C NMR :
- Carbamate carbonyl: δ ~155 ppm.
- Chloromethyl carbon: δ ~45 ppm.
Advanced Questions
Q. How can stereochemical control at the chloromethyl and benzylamino positions be achieved?
- Strategies :
- Asymmetric catalysis : Use chiral catalysts (e.g., (R)-BINOL-Pd complexes) during alkylation to achieve enantiomeric excess (>95%).
- Diastereomeric resolution : Form salts with chiral resolving agents (e.g., L-tartaric acid) for separation.
Q. What experimental conditions minimize side reactions during benzylamino coupling?
- Optimization :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C, DIEA | 78 | 95 |
| DCM, RT, TEA | 62 | 88 |
- Key factors :
- Low temperatures (0–5°C) suppress elimination.
- Anhydrous solvents (e.g., THF) prevent hydrolysis.
- Use of Boc-protected intermediates to avoid undesired side reactions .
Q. How should conflicting NMR data between synthesis batches be resolved?
- Troubleshooting :
Solvent effects : Re-measure in CDCl₃ (non-polar) vs. DMSO-d₆ (polar) to assess shifts.
2D NMR : HSQC and COSY confirm proton-carbon correlations and coupling patterns.
Impurity analysis : LC-MS identifies byproducts (e.g., dechlorinated derivatives).
Example: A δ 3.2 ppm multiplet may split into distinct signals under high-resolution conditions, clarifying assignment .
Data-Driven Experimental Design
Q. What considerations are critical for designing a multi-step synthesis using this compound as an intermediate?
- Protection strategy : Sequential use of tert-butyl (acid-labile) and benzyl (hydrogenolysis-sensitive) groups to prevent cross-reactivity.
- Purification :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
